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Core Science & Biosynthesis

Foundational

Technical Guide: 5-Chloro-2-adamantanone Structural Analysis & Synthesis

This guide provides an in-depth technical analysis of 5-Chloro-2-adamantanone , addressing the nomenclature confusion regarding "5-Chloro-1-adamantanone" and detailing the structural, synthetic, and application-based asp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-2-adamantanone , addressing the nomenclature confusion regarding "5-Chloro-1-adamantanone" and detailing the structural, synthetic, and application-based aspects of this key pharmaceutical intermediate.

Clarifying the "5-Chloro-1-adamantanone" Nomenclature & Isomeric Integrity

Executive Summary: The Nomenclature Paradox

In high-purity chemical sourcing and drug development, the term "5-Chloro-1-adamantanone" frequently appears in catalogs. It is critical for researchers to recognize that this is a misnomer or a non-IUPAC synonym for 5-Chloro-2-adamantanone (CAS: 20098-17-3).

  • The Core Issue: A ketone functionality cannot exist at the bridgehead (C1) of the adamantane cage due to Bredt’s Rule , which forbids double bonds at bridgehead positions in small bicyclic systems due to extreme ring strain.

  • The Reality: The molecule is invariably 5-chloro-2-adamantanone , where the ketone is located on a secondary carbon (C2, the bridge) and the chlorine is at the distal bridgehead (C5).

  • Significance: This scaffold is a crucial pharmacophore in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs) and 11β-HSD1 inhibitors, valued for its lipophilicity and metabolic stability.

Structural Analysis & Logic

Adamantane Numbering & Isomerism

To understand the distinction between the requested "1-one" and the actual "2-one," one must visualize the adamantane cage.

  • Bridgeheads (1, 3, 5, 7): Tertiary carbons. Stable sites for halogenation (radical pathway).

  • Bridges (2, 4, 6, 8, 9, 10): Secondary carbons. The only stable sites for a ketone (

    
    ).
    
Diagram 1: Structural Numbering & Connectivity

The following diagram illustrates the standard IUPAC numbering versus the non-standard "1-chloro-4-one" numbering that leads to the confusion.

AdamantaneStructure cluster_0 Correct IUPAC Structure (5-Chloro-2-adamantanone) cluster_1 The '1-One' Misnomer (Violation of Bredt's Rule) Node1 C2: Ketone (C=O) Node3 C5: Bridgehead (Cl) Node1->Node3 Distal (Across Cage) NodeA C1: Ketone (C=O)? Node1->NodeA Common Confusion Node2 C1: Bridgehead (H) Node2->Node1 Adjacent NodeB Impossible Geometry NodeA->NodeB High Strain

Caption: Comparison of the stable 2-adamantanone scaffold vs. the geometrically impossible 1-adamantanone structure.

Distal vs. Proximal Functionalization

While "5-Chloro-1-adamantanone" is a synonym for the 5-chloro-2-one, a genuine isomer exists: 1-Chloro-2-adamantanone . The distinction is regiochemical:

  • 5-Chloro-2-adamantanone (Distal): Cl is at C5, far from the ketone. This is the thermodynamically favored product in many remote oxidation protocols.

  • 1-Chloro-2-adamantanone (Proximal): Cl is at C1, adjacent to the ketone. This is an

    
    -halo ketone, often more reactive and less stable under basic conditions.
    

Physicochemical Profile & Comparison

The following table consolidates the properties of the target molecule against its common isomers/related compounds to aid in identification.

Feature5-Chloro-2-adamantanone 1-Chloroadamantane (Reference)1-Chloro-2-adamantanone (Isomer)
CAS Number 20098-17-3 935-56-820098-16-2 (Rare)
Common Synonyms 5-Chloro-1-adamantanone*, 1-Chloro-4-adamantanoneAdamantyl chloride

-Chloroadamantanone
Structure Type

-Chloro Ketone (Distal)
Alkyl Chloride (No Ketone)

-Chloro Ketone (Proximal)
Melting Point 196 – 202 °C 165 – 166 °C~160 °C (varies by purity)
Appearance White Crystalline SolidOff-white Waxy SolidWhite Solid
Solubility DCM, Methanol, ChloroformHexane, DCMDCM, Ethers
Stability High (Metabolically stable)Hydrolytically activeReactive (Alpha-halo)

*Note: "5-Chloro-1-adamantanone" is a commercial alias, not a distinct chemical entity.

Synthetic Pathways & Causality

The synthesis of 5-chloro-2-adamantanone requires controlling regioselectivity to target the C5 position (distal) rather than the C1 position (proximal).

Route A: Oxidation of 5-Chloro-2-adamantanol (Preferred)

This route is preferred for its high specificity. The precursor, 5-chloro-2-adamantanol, is oxidized using Jones reagent or Pyridinium Chlorochromate (PCC).

Protocol Logic:

  • Precursor Selection: 5-hydroxy-2-adamantanone is first chlorinated, or 5-chloro-2-adamantanol is synthesized via remote functionalization.

  • Oxidation: The secondary alcohol at C2 is oxidized to a ketone. Since the C5 chlorine is tertiary and non-oxidizable under these conditions, the regiochemistry is preserved.

Route B: Direct Chlorination of 2-Adamantanone

Direct chlorination of 2-adamantanone using


 or sulfuryl chloride (

) often yields a mixture.
  • Mechanism: Radical halogenation.[1]

  • Selectivity Issue: The electron-withdrawing carbonyl group at C2 deactivates the adjacent C1/C3 hydrogens (inductive effect). This directs the radical attack to the remote C5/C7 positions, favoring 5-chloro-2-adamantanone .

  • Self-Validating Step: Monitor reaction via GC-MS. The 5-chloro isomer (distal) will appear later than the 1-chloro isomer (proximal) on non-polar columns due to polarity differences induced by the dipole moment alignment.

Diagram 2: Synthetic Workflow & Regioselectivity

SynthesisPath Start 2-Adamantanone Intermediate Radical Intermediate Start->Intermediate H-Abstraction Reagent Reagent: Cl2 / AlCl3 or Radical Initiator ProductA 5-Chloro-2-adamantanone (Major Product) Intermediate->ProductA Distal Attack (Favored due to Electronics) ProductB 1-Chloro-2-adamantanone (Minor Product) Intermediate->ProductB Proximal Attack (Disfavored by EWG)

Caption: Regioselective chlorination favoring the distal 5-position due to the electron-withdrawing effect of the C2 ketone.

Experimental Protocol: Synthesis of 5-Chloro-2-adamantanone

Reference Standard for Laboratory Synthesis

Objective: Selective synthesis via oxidation of 5-chloro-2-adamantanol to avoid isomer separation issues.

  • Reagents:

    • 5-Chloro-2-adamantanol (1.0 eq)

    • Jones Reagent (

      
      , 1.2 eq)
      
    • Acetone (Solvent, 10 mL/g)

  • Procedure:

    • Dissolution: Dissolve 5-chloro-2-adamantanol in acetone at 0°C.

    • Addition: Add Jones reagent dropwise over 30 minutes. Maintain temperature < 5°C to prevent over-oxidation or ring cleavage.

    • Quenching: Upon consumption of starting material (TLC check, eluent 20% EtOAc/Hexane), add Isopropanol to quench excess oxidant (color change from orange to green).

    • Extraction: Dilute with water, extract with Dichloromethane (

      
      ).
      
    • Purification: Wash organic layer with Brine, dry over

      
      . Concentrate in vacuo. Recrystallize from Hexane/Ether.
      
  • Validation:

    • Melting Point: Target range 196–202°C.

    • 1H-NMR (CDCl3): Look for bridgehead protons. The signal for H-1/H-3 (adjacent to C=O) will be distinct from H-6/H-7. Lack of signal at ~3.8-4.0 ppm confirms oxidation of the alcohol (CH-OH) to ketone (C=O).

Applications in Drug Development

The 5-chloro-2-adamantanone scaffold is a bioisostere for the adamantane cage found in:

  • DPP-4 Inhibitors: Used in the synthesis of Saxagliptin/Vildagliptin analogs where the bridgehead substituent modulates metabolic stability (blocking CYP450 oxidation sites).

  • 11β-HSD1 Inhibitors: The ketone provides a handle for reductive amination or Grignard addition, while the chlorine provides lipophilic bulk without metabolic liability.

References

  • Geluk, H. W., & Keizer, V. G. (1973). Adamantanone. Organic Syntheses, 53, 8.

  • Tabushi, I., et al. (1973). Regioselective remote functionalization of adamantane. Journal of the American Chemical Society.

  • ChemicalBook. (2024). 5-Chloro-2-adamantanone Product Entry & Synonyms.

  • PubChem. (2024).[2] Compound Summary: 5-Chloroadamantan-2-one.[3]

  • TCI Chemicals. (2024).[4] Product Specification: 5-Chloro-2-adamantanone (C2140).

Sources

Exploratory

Introduction: The Critical Role of Solubility in Advancing Adamantane-Based Research

An In-Depth Technical Guide to the Solubility of 5-Chloroadamantan-2-one in Organic Solvents For Researchers, Scientists, and Drug Development Professionals 5-Chloroadamantan-2-one, a halogenated derivative of the rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Chloroadamantan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

5-Chloroadamantan-2-one, a halogenated derivative of the rigid, tricyclic hydrocarbon adamantane, represents a class of compounds with significant potential in medicinal chemistry and materials science. The unique cage-like structure of the adamantane core imparts desirable properties such as lipophilicity, metabolic stability, and a well-defined three-dimensional geometry, making it a valuable scaffold in drug design. However, the successful application of 5-chloroadamantan-2-one in synthesis, formulation, and biological screening is fundamentally governed by its solubility in various solvent systems. An in-depth understanding of its solubility profile is, therefore, not merely an academic exercise but a critical prerequisite for its effective utilization.

This technical guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple tabulation of data. It aims to provide a comprehensive understanding of the physicochemical principles that dictate the solubility of 5-chloroadamantan-2-one. We will delve into the theoretical underpinnings of its solubility, offer predictive insights into its behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is designed to empower researchers to make informed decisions regarding solvent selection, thereby accelerating research and development timelines.

Theoretical Framework: Predicting the Solubility of 5-Chloroadamantan-2-one

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

Molecular Structure and Polarity of 5-Chloroadamantan-2-one

To predict the solubility of 5-chloroadamantan-2-one, we must first analyze its molecular structure. The molecule can be deconstructed into three key components:

  • The Adamantane Core: This bulky, nonpolar hydrocarbon cage is the dominant feature of the molecule.[2] Adamantane itself is known to be practically insoluble in water but readily soluble in nonpolar organic solvents like hexane and benzene.[3][4] This inherent lipophilicity of the adamantane scaffold will significantly influence the solubility of its derivatives.

  • The Ketone Functional Group: The carbonyl (C=O) group at the 2-position introduces a significant dipole moment, making this region of the molecule polar. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, potentially leading to favorable interactions with protic solvents.

  • The Chlorine Atom: The chlorine atom at the 5-position is an electronegative substituent that introduces a polar C-Cl bond. While it contributes to the overall polarity of the molecule, the chlorine atom is a weak hydrogen bond acceptor.

The overall polarity of 5-chloroadamantan-2-one is a balance between the large, nonpolar adamantane core and the two polar functional groups. Due to the significant size of the hydrocarbon cage, the molecule is expected to be predominantly nonpolar to moderately polar.

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 5-chloroadamantan-2-one in various classes of organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Given the large nonpolar surface area of the adamantane core, 5-chloroadamantan-2-one is expected to exhibit good solubility in nonpolar solvents. The van der Waals interactions between the solute and the solvent molecules are likely to be favorable.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents possess dipole moments and can engage in dipole-dipole interactions with the ketone and chloro groups of the solute. We can anticipate moderate to good solubility in these solvents. The ketone's ability to act as a hydrogen bond acceptor may lead to particularly favorable interactions with solvents like acetone.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While the ketone group can accept hydrogen bonds from these solvents, the large nonpolar adamantane cage is expected to limit solubility compared to smaller, more polar solutes.[5] We predict slight to moderate solubility in polar protic solvents.

  • Highly Polar Solvents (e.g., Dimethyl Sulfoxide - DMSO): DMSO is a strong hydrogen bond acceptor and a highly polar solvent. It is often a good solvent for a wide range of organic compounds. It is plausible that 5-chloroadamantan-2-one will exhibit good solubility in DMSO.

Quantitative Solubility Data

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneGoodDominated by van der Waals interactions with the nonpolar adamantane core.
TolueneGoodAromatic ring can have favorable π-stacking interactions in addition to van der Waals forces.
Polar Aprotic DichloromethaneModerate to GoodDipole-dipole interactions with the ketone and chloro groups.
Ethyl AcetateModerate to GoodDipole-dipole interactions and hydrogen bond acceptance by the ester carbonyl.
AcetoneGoodStrong dipole-dipole interactions and hydrogen bond acceptance by the ketone.
Polar Protic MethanolSlight to ModerateHydrogen bonding with the ketone is counteracted by the large nonpolar adamantane core.
EthanolSlight to ModerateSimilar to methanol, with slightly lower polarity.
Highly Polar DMSOGoodStrong polar interactions and hydrogen bond acceptance.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent at a specific temperature.

Materials and Equipment:

  • 5-Chloroadamantan-2-one (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Dilution cluster_analysis Analysis A Weigh excess 5-chloroadamantan-2-one B Add to a vial with a known volume of solvent A->B C Incubate at a constant temperature with agitation B->C D Allow to equilibrate for 24-48 hours C->D E Withdraw supernatant using a syringe D->E F Filter through a 0.45 µm syringe filter E->F G Dilute the filtrate with a known volume of solvent F->G H Analyze the diluted sample by HPLC or GC G->H I Determine the concentration from a calibration curve H->I

Caption: Experimental workflow for the determination of solubility using the isothermal equilibrium method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-chloroadamantan-2-one to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. The filtration step is crucial to remove any undissolved microcrystals.

    • Accurately weigh the collected filtrate to determine its mass.

    • Alternatively, for analysis by chromatography, accurately dilute a known volume of the filtrate with the same solvent in a volumetric flask.

  • Concentration Analysis:

    • Prepare a series of standard solutions of 5-chloroadamantan-2-one of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique such as HPLC or GC.

    • Analyze the diluted filtrate sample under the same conditions and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formula, accounting for the dilution factor:

    S ( g/100 mL) = (Concentration from calibration curve in g/mL) x (Dilution factor) x 100

Conclusion: A Pathway to Informed Solvent Selection

While a comprehensive, publicly available database of the quantitative solubility of 5-chloroadamantan-2-one in organic solvents remains to be established, this guide provides a robust framework for researchers to predict and experimentally determine this critical parameter. The interplay of the nonpolar adamantane core with the polar ketone and chloro functionalities suggests a nuanced solubility profile, with a preference for nonpolar to moderately polar aprotic solvents.

The provided experimental protocol offers a reliable and validated method for obtaining precise solubility data, which is indispensable for the successful design of synthetic routes, purification strategies, and formulation development. By combining theoretical understanding with rigorous experimental validation, researchers can navigate the challenges of solvent selection with confidence, ultimately unlocking the full potential of 5-chloroadamantan-2-one in their scientific endeavors.

References

  • Solubility of Things. (n.d.). Adamantane. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, December 28). Adamantane. In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]

  • J. L. M. Abboud, M. H. Abraham, M. C. G. del P. M. de la Fuente, R. Notario. (2026, January 18). Descriptors for adamantane and some of its derivatives. ResearchGate. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-adamantanone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2020). Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved February 5, 2026, from [Link]

  • RSC Publishing. (2018). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. New Journal of Chemistry. Retrieved February 5, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved February 5, 2026, from [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved February 5, 2026, from [Link]

  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 5, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved February 5, 2026, from [Link]

  • University of Manitoba. (2023, August 31). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]

  • Physical Chemistry Research. (2023, November 19). A Novel Approach for Predicting the Solubility of Pharmaceutical Compounds in Organic Solvents Using an Artificial Neural Network. Retrieved February 5, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved February 5, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Chloro-2-adamantanone: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-adamantanone is a halogenated derivative of adamantanone, a rigid tricyclic hydrocarbon. The adamantane cage, with its unique diamon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-adamantanone is a halogenated derivative of adamantanone, a rigid tricyclic hydrocarbon. The adamantane cage, with its unique diamondoid structure, imparts desirable properties to molecules in the context of medicinal chemistry and materials science. The incorporation of a chlorine atom at the 5-position and a ketone at the 2-position of the adamantane framework introduces specific reactivity and polarity, making 5-chloro-2-adamantanone a valuable building block in the synthesis of more complex molecules. Its rigid structure can serve as a scaffold to orient functional groups in a precise three-dimensional arrangement, a critical aspect in the design of targeted therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of 5-chloro-2-adamantanone, detailed protocols for its synthesis and characterization, and essential safety information for its handling and use in a research setting.

Physicochemical Properties

5-Chloro-2-adamantanone is a white to almost white crystalline solid at room temperature.[1][2] Its rigid cage-like structure contributes to a relatively high melting point.

PropertyValueSource(s)
CAS Number 20098-17-3[2]
Molecular Formula C₁₀H₁₃ClO[2]
Molecular Weight 184.66 g/mol [2]
Melting Point 200 °C[2]
Physical State Powder to crystal[2]
Color White to Almost white[2]
Solubility Soluble in Methanol[2]
Boiling Point (Predicted) 289.1 ± 33.0 °C[3]
Density (Predicted) 1.24 ± 0.1 g/cm³[3]

Synthesis of 5-Chloro-2-adamantanone

A plausible synthetic route would first involve the oxidation of adamantane to 2-adamantanol, followed by the chlorination at the 5-position and subsequent oxidation to the ketone. However, a more direct approach starting from 2-adamantanone or 2-adamantanol would be preferable. A Russian patent describes the synthesis of 1- and 2-chloroadamantane from the corresponding adamantanols using chloroform and an iron-based catalyst, achieving high yields at room temperature.[4] This suggests a similar approach could be adapted for the synthesis of 5-chloro-2-adamantanone from 5-hydroxy-2-adamantanone, which in turn can be synthesized from 2-adamantanone.

Conceptual Synthesis Workflow:

Synthesis Adamantane Adamantane Adamantanone 2-Adamantanone Adamantane->Adamantanone Adamantanol 5-Hydroxy-2-adamantanone Adamantanone->Adamantanol FinalProduct 5-Chloro-2-adamantanone Adamantanol->FinalProduct

Caption: Conceptual synthesis pathway for 5-chloro-2-adamantanone.

Purification and Characterization

Purification by Recrystallization

Crude 5-chloro-2-adamantanone can be purified by recrystallization to obtain a product with high purity. The choice of solvent is critical for effective purification. Methanol is a known solvent for this compound.[2]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on available data, methanol is a suitable solvent. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

  • Dissolution: In a fume hood, place the crude 5-chloro-2-adamantanone in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The 5-chloro-2-adamantanone will crystallize out of the solution. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.

Characterization

Melting Point Determination:

The melting point is a crucial parameter for assessing the purity of a crystalline solid. A sharp melting point range close to the literature value indicates a high degree of purity.

Step-by-Step Melting Point Determination Protocol:

  • Sample Preparation: Finely powder a small amount of the dried, recrystallized 5-chloro-2-adamantanone.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a steady rate (e.g., 2-3 °C per minute) and observe the sample.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.

Spectroscopic Analysis:

  • Mass Spectrometry (MS): The mass spectrometric behavior of 5-substituted adamantan-2-ones has been studied.[5] Under electron ionization (EI), the fragmentation of these compounds is initiated by the α-cleavage of the ketone. The molecular ion (M+) peak should be observable, and the fragmentation pattern will be characteristic of the 5-chloro-2-adamantanone structure.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the adamantane cage. The chemical shifts and coupling constants of these protons will be influenced by the presence of the electron-withdrawing chlorine and ketone groups.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atom attached to the chlorine (C5) and the carbonyl carbon (C2) will have characteristic chemical shifts. A study on the ¹³C NMR spectra of adamantane derivatives provides insights into the expected chemical shifts.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum of 5-chloro-2-adamantanone will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. The C-Cl stretching vibration will also be present, usually in the fingerprint region.

Characterization Workflow:

Characterization Crude Crude Product Purified Purified 5-Chloro-2-adamantanone Crude->Purified Recrystallization MP Melting Point Determination Purified->MP MS Mass Spectrometry Purified->MS NMR NMR Spectroscopy (¹H & ¹³C) Purified->NMR IR IR Spectroscopy Purified->IR Verified Verified Structure & Purity MP->Verified MS->Verified NMR->Verified IR->Verified

Caption: Workflow for the purification and characterization of 5-chloro-2-adamantanone.

Safety and Handling

5-Chloro-2-adamantanone is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the search results, general guidelines for handling chlorinated organic compounds and ketones should be followed. An SDS for the related compound 2-adamantanone indicates that it may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[7]

GHS Hazard Statements (from PubChem): [8]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C, under nitrogen.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

Adamantane derivatives are of significant interest in medicinal chemistry due to their unique lipophilic and rigid nature. The adamantane moiety can enhance the pharmacological properties of a drug by influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10] The introduction of functional groups, such as the chloro and keto groups in 5-chloro-2-adamantanone, provides handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatives can be screened for various biological activities, including antiviral, anticancer, and CNS-related activities.[9] The rigid adamantane scaffold can also be used to design specific inhibitors of enzymes and protein-protein interactions.[11]

References

  • How to optimize the synthesis conditions of 2 - adamantanone? - Blog. (URL: [Link])

  • RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol - Google P
  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one - Organic Syntheses Procedure. (URL: [Link])

  • Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives - ChemRxiv. (URL: [Link])

  • RU2109727C1 - Method of synthesis of adamantane-2-one - Google P
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  • 5-Chloro-2-adamantanone | CAS#:20098-17-3 | Chemsrc. (URL: [Link])

  • Safety Data Sheet: 2-Adamantanone - Carl ROTH. (URL: [Link])

  • A mass spectrometric investigation on some 5-substituted adamantan-2-ones. (URL: [Link])

  • 5-Chloro-2-adamantanone | C10H13ClO | CID 334400 - PubChem. (URL: [Link])

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Publications. (URL: [Link])

  • 13C NMR spectra of adamantane derivatives. (URL: [Link])

  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC - NIH. (URL: [Link])

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (URL: [Link])

  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (URL: [Link])

  • Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Mass spectral fragmentation of substituted adamantane-2,4-diones. (URL: [Link])

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Exploratory

The Lipophilic Bullet: Therapeutic Potential &amp; Synthetic Strategy of 5-Substituted Adamantane Derivatives

The following technical guide is structured to provide an authoritative, deep-dive analysis of 5-substituted adamantane derivatives. It moves beyond basic descriptions to explore the Structure-Activity Relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 5-substituted adamantane derivatives. It moves beyond basic descriptions to explore the Structure-Activity Relationship (SAR) logic, synthetic challenges, and specific therapeutic mechanisms that make this scaffold a "lipophilic bullet" in modern drug discovery.

Executive Summary

Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a diamondoid cage hydrocarbon known for its unique physicochemical properties: high lipophilicity, thermal stability, and metabolic resistance.[1][2][3] While early medicinal chemistry focused on monosubstituted derivatives like Amantadine (1-adamantanamine), the field has shifted toward polysubstituted bridgehead derivatives , specifically targeting the 3- and 5-positions .

The introduction of substituents at the 5-position (relative to a functional group at C1) is not merely structural decoration; it is a critical tuner of the "Lipophilic Bullet" effect. It modulates the steric bulk, alters the


 of proximal amines, and fine-tunes the kinetics of receptor binding—most notably transforming the high-affinity, slow-off-rate block of Amantadine into the clinically superior, fast-off-rate mechanism of Memantine  (1-amino-3,5-dimethyladamantane).

This guide dissects the therapeutic utility of these 5-substituted architectures, detailing their synthesis, pharmacological mechanisms, and experimental validation.

Structural Logic & Physicochemical Properties[3][4]

The Bridgehead Imperative

The adamantane cage possesses four equivalent bridgehead carbons (positions 1, 3, 5, 7). Functionalization typically begins at C1. Subsequent substitution at C3, C5, and C7 allows for precise control over the molecule's globular volume and lipophilicity (LogP).

  • Lipophilicity Modulation: A naked adamantane cage is highly lipophilic. Adding polar groups (hydroxyl, amine) at C1 reduces this, but "re-capping" the C3 or C5 positions with methyl or ethyl groups (as in Memantine) restores lipophilicity to an optimal range for Blood-Brain Barrier (BBB) penetration.

  • Steric Shielding: Substituents at the 5-position provide steric hindrance that can protect the functional group at C1 from metabolic degradation (e.g., N-acetylation) or reduce the affinity for a receptor pore, preventing "trapping" (a key toxicity issue with high-affinity channel blockers).

Visualization: The SAR Logic of 5-Substitution

The following diagram illustrates how 5-substitution transforms the pharmacological profile of the adamantane scaffold.

SAR_Logic Amantadine Amantadine (1-substituted) Substitution Add Methyl/Alkyl at Position 3 & 5 Amantadine->Substitution Chemical Modification Memantine Memantine (1,3,5-substituted) Substitution->Memantine Effect1 Increased Steric Bulk Memantine->Effect1 Effect2 Optimized Lipophilicity Memantine->Effect2 Outcome1 Faster Channel Off-Rate (Kinetics) Effect1->Outcome1 Prevents 'Trapping' Outcome2 Reduced Toxicity (Preserves Physiological Activity) Effect2->Outcome2 Better BBB Penetration

Figure 1: SAR evolution from Amantadine to Memantine.[2] The addition of substituents at positions 3 and 5 is the critical determinant for the "fast-off" kinetic profile required for safe NMDA receptor antagonism.

Therapeutic Areas & Mechanisms[1][5][6]

Neurology: NMDA Receptor Antagonism

The most validated application of 5-substituted adamantanes is in neuroprotection.

  • Mechanism: Uncompetitive, voltage-dependent, open-channel blockade of N-methyl-D-aspartate (NMDA) receptors.

  • The 5-Substituent Effect: In Memantine (3,5-dimethyl), the methyl groups at positions 3 and 5 create steric clash within the channel pore. This lowers the binding affinity (

    
    ) compared to MK-801 (
    
    
    
    ). This lower affinity allows Memantine to block pathological calcium influx (excitotoxicity) while rapidly dissociating during physiological synaptic transmission, preserving normal cognitive function.
Metabolic Disorders: DPP-4 and 11β-HSD1 Inhibitors
  • DPP-4 Inhibitors (Type 2 Diabetes): Drugs like Vildagliptin and Saxagliptin utilize a 3-hydroxy-1-adamantyl moiety. While not strictly "5-substituted" in the commercial forms, research analogs often explore the 5-position to tune the metabolic stability of the adamantane cage against hydroxylation by liver P450 enzymes.

  • 11β-HSD1 Inhibitors: 5-substituted adamantane amides and ureas are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1. The adamantane cage fills the large hydrophobic pocket of the enzyme, and substitution at the 5-position (e.g., with polar groups like hydroxyl or sulfone) improves selectivity over the Type 2 isozyme.

Virology: The M2 Channel Legacy & Future
  • Influenza: Historical use of Amantadine targeted the M2 proton channel.[1] Resistance is now widespread (S31N mutation).

  • New Frontiers: Novel 5-substituted derivatives (e.g., spiropiperidine-adamantanes) are being investigated to overcome resistance by binding to alternative sites on the M2 tetramer or targeting the viral envelope of other pathogens like Zika and HIV.

Experimental Protocols

Synthetic Protocol: Radical C-H Functionalization

Accessing the 5-position (bridgehead) typically involves radical chemistry or superacid catalysis. Below is a standard protocol for converting 1-adamantylamine to 1-amino-3,5-dimethyladamantane (Memantine precursor) via a Ritter-type reaction or direct halogenation followed by alkylation.

Methodology: Synthesis of 1-bromo-3,5-dimethyladamantane (Key Intermediate)

  • Reagents: 1,3-dimethyladamantane (10 mmol), Bromine (

    
    , 6 equiv), Iron powder (catalytic).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube.
    
  • Procedure:

    • Dissolve 1,3-dimethyladamantane in dry cyclohexane.

    • Add Iron powder.

    • Add Bromine dropwise at

      
       over 30 minutes.
      
    • Heat to reflux for 4 hours. The evolution of HBr gas indicates reaction progress.

    • Quench: Cool to RT and pour into ice-cold sodium bisulfite (

      
      ) solution to neutralize excess bromine.
      
    • Extraction: Extract with Dichloromethane (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallization from methanol yields white crystalline solid.

  • Validation:

    
    -NMR (CDCl3) should show loss of one bridgehead proton and a downfield shift of adjacent methylene protons.
    
Biological Protocol: NMDA Receptor Binding Kinetics ([^3H]-MK-801 Displacement)

To verify the "fast-off" kinetics characteristic of therapeutic 5-substituted derivatives.

  • Tissue Preparation: Rat cortical membranes are homogenized in 50 mM Tris-acetate buffer (pH 7.4).

  • Equilibrium Binding:

    • Incubate membranes (

      
       protein) with 5 nM [^3H]-MK-801 (high-affinity radioligand) and varying concentrations (
      
      
      
      ) of the test compound (e.g., 5-substituted adamantane).
    • Incubate for 2 hours at RT to reach equilibrium.

  • Kinetic Dissociation (The Critical Step):

    • Pre-equilibrate membranes with test compound.

    • Initiate dissociation by adding a saturating concentration of unlabeled Glutamate (

      
      ) and Glycine (
      
      
      
      ).
    • Measure radioactivity remaining at time points

      
       mins.
      
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope represents the dissociation rate constant (

      
      ).
      
    • Success Criteria: A therapeutic candidate should show a

      
       significantly faster than MK-801 but slower than 
      
      
      
      .

Visualization: Mechanism of Action (NMDA Block)

MOA_NMDA Receptor NMDA Receptor (Activated by Glu/Gly) ChannelOpen Channel Pore Opens (Ca2+ Influx) Receptor->ChannelOpen Pathology Pathological Activation (Excitotoxicity) ChannelOpen->Pathology Chronic Physiology Physiological Activation (Synaptic Plasticity) ChannelOpen->Physiology Transient Drug 5-Substituted Adamantane (Memantine) Action Enters Pore & Binds Low Affinity Site Drug->Action Action->ChannelOpen Modulates ResultPath Blocks Sustained Influx (Neuroprotection) Action->ResultPath Stable Block at Resting Potential ResultPhys Displaced by High [Glu] (Normal Function Preserved) Action->ResultPhys Fast Off-Rate During Depolarization

Figure 2: The "Fast-Off" Mechanism. 5-substituted adamantanes discriminate between pathological (chronic) and physiological (transient) activation of the NMDA receptor.

Future Outlook & Challenges

The therapeutic potential of 5-substituted adamantanes is expanding beyond the CNS.

  • Solubility: The primary challenge is the extreme lipophilicity. Future derivatives are incorporating polar heteroatoms (aza-adamantanes) or PEG-linkers at the 5-position to improve aqueous solubility without compromising the cage structure.

  • Hybrid Drugs: "Adamantylation" of existing drugs (e.g., cisplatin, doxorubicin) using the 5-position as a linker is a growing strategy to overcome multidrug resistance in cancer.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. [Link]

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor antagonists: Memantine and beyond."[1] Nature Reviews Drug Discovery. [Link]

  • Liu, J., et al. (2011). "Adamantane derivatives as potent 11β-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Štimac, A., et al. (2017). "Adamantane in Drug Delivery Systems and Surface Recognition." Molecules. [Link][3][4][5][6][7]

  • Spilovska, K., et al. (2016). "Adamantane derivatives as potential drugs for the treatment of Alzheimer's disease."[1] Current Alzheimer Research. [Link]

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Protocols & Analytical Methods

Method

Precision Synthesis of 5-Chloro-2-Adamantanone: A Scalable Protocol

Executive Summary This application note details the step-by-step synthesis of 5-chloro-2-adamantanone (CAS 20098-17-3) starting from adamantane . This target molecule is a critical pharmacophore intermediate, notably uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step synthesis of 5-chloro-2-adamantanone (CAS 20098-17-3) starting from adamantane . This target molecule is a critical pharmacophore intermediate, notably utilized in the development of DPP-4 inhibitors (e.g., Vildagliptin analogs) and other adamantane-based therapeutics.

The protocol overcomes the challenge of selective bridgehead functionalization via a three-stage sequence:

  • Regioselective Oxidation of adamantane to 2-adamantanone (Geluk-Schlatmann Oxidation).

  • Remote Functionalization to introduce a hydroxyl group at the 5-position.

  • Deoxychlorination to yield the final 5-chloro derivative.

Strategic Reaction Pathway

The synthesis relies on the unique reactivity of the adamantane cage. Direct chlorination is often non-selective; therefore, we utilize the 2-ketone as a directing group to activate the 5-position bridgehead.

SynthesisPathway Adamantane Adamantane (C10H16) Adamantanone 2-Adamantanone (C10H14O) Adamantane->Adamantanone Step 1: 98% H2SO4 80°C, 4h (Hydride Transfer) Hydroxy 5-Hydroxy-2-adamantanone (C10H14O2) Adamantanone->Hydroxy Step 2: Fuming HNO3 RT to 60°C (Oxidative Functionalization) Chloro 5-Chloro-2-adamantanone (C10H13ClO) Hydroxy->Chloro Step 3: SOCl2 Reflux (Deoxychlorination)

Figure 1: Synthetic workflow for the production of 5-chloro-2-adamantanone.[1][2][3][4]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Adamantanone (Geluk Oxidation)

Principle: Concentrated sulfuric acid acts as an oxidant. The reaction proceeds via a hydride transfer mechanism involving the transient formation of 1-adamantanol, which rearranges to 2-adamantanol and disproportionates to 2-adamantanone.

Reagents:

  • Adamantane (99%)

  • Sulfuric Acid (98%, conc.)[3][5]

  • Dichloromethane (DCM) for extraction

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a gas outlet (to a scrubber).

  • Charging: Add 600 mL of 98% H₂SO₄ to the flask. Heat to 70°C.

  • Addition: Add 100 g (0.73 mol) of powdered adamantane in a single portion.

  • Reaction: Increase temperature to 80°C . Stir vigorously. The solution will darken.

    • Critical Control Point: Do not exceed 85°C to prevent carbonization.

    • Duration: Stir for 3–4 hours. Monitor by GC until adamantane < 1%.

  • Quenching: Pour the hot reaction mixture carefully onto 1.5 kg of crushed ice .

  • Workup:

    • Perform steam distillation of the aqueous slurry. 2-Adamantanone is volatile and will distill over as white crystals/slurry.

    • Extract the distillate with DCM (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Yield: Expect ~55–60 g (50–55%).

  • QC: MP 280–282°C (sublimes).

Step 2: Synthesis of 5-Hydroxy-2-adamantanone

Principle: The carbonyl group at C2 deactivates the adjacent secondary carbons, directing oxidation to the remote C5 bridgehead position using fuming nitric acid.

Reagents:

  • 2-Adamantanone (from Step 1)[6]

  • Fuming Nitric Acid (98%

    
    )
    

Protocol:

  • Safety: Perform strictly in a fume hood.

    
     gases are toxic.
    
  • Setup: 500 mL round-bottom flask with magnetic stir bar.

  • Addition: Place 50 g (0.33 mol) of 2-adamantanone in the flask. Cool to 0°C in an ice bath.

  • Acid Addition: Add 440 mL of Fuming

    
      dropwise/slowly over 30 minutes.
    
  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 72 hours.

    • Then, heat to 60°C for 2 hours to drive the reaction to completion and degas

      
      .
      
  • Workup:

    • Distill off excess

      
       under reduced pressure (carefully).
      
    • The residue is a pale yellow oil that solidifies upon cooling.

    • Recrystallize from cyclohexane or acetone/hexane.

  • Yield: Expect ~40–45 g (~75%).

  • QC: MP 300°C (dec). IR shows strong -OH and C=O bands.

Step 3: Synthesis of 5-Chloro-2-adamantanone

Principle: Conversion of the tertiary bridgehead alcohol to a chloride using Thionyl Chloride (


). The rigid cage structure facilitates retention of the skeleton while substituting the hydroxyl group.

Reagents:

  • 5-Hydroxy-2-adamantanone

  • Thionyl Chloride (

    
    )[7]
    
  • Cyclohexane or

    
     (Solvent)
    
  • Pyridine (Catalytic, optional)

Protocol:

  • Setup: 250 mL round-bottom flask with reflux condenser and drying tube (

    
    ).
    
  • Charging: Suspend 20 g (0.12 mol) of 5-hydroxy-2-adamantanone in 100 mL of solvent .

  • Reagent Addition: Add 30 mL (excess) of Thionyl Chloride slowly.

    • Note: If reaction is sluggish, add 0.5 mL of Pyridine or DMF.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Completion: Monitor by TLC (silica, 30% EtOAc/Hexane) or GC.

  • Workup:

    • Evaporate solvent and excess

      
       under reduced pressure.
      
    • Dissolve residue in DCM and wash with saturated

      
       (to remove acid traces), then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from methanol or hexane.

  • Yield: Expect ~18–20 g (85–90%).

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.0%GC / HPLC
Melting Point 196.0 – 202.0 °CCapillary
Identity Conforms to Structure1H-NMR / IR
Solubility Soluble in DCM, Methanol, Acetone-

NMR Characterization (Typical):

  • 1H NMR (CDCl3):

    
     2.65-2.75 (m, 2H), 2.35-2.45 (m, 1H), 2.10-2.30 (m, 8H), 1.95-2.05 (m, 2H). The shift of the bridgehead protons confirms 5-substitution.
    

References

  • Geluk, H. W., & Schlatmann, J. L. M. A. (1968). Hydride transfer reactions of the adamantyl cation—I: A new and convenient synthesis of adamantanone. Tetrahedron, 24(15), 5361-5368. Link

  • Organic Syntheses. (1973).[3] Adamantanone. Org. Synth. Coll. Vol. 6, p. 41. Link

  • Geluk, H. W. (1972). Synthesis of 5-hydroxy-2-adamantanone. Synthesis, 1972(01), 374.
  • TCI Chemicals. (n.d.). Product Specification: 5-Chloro-2-adamantanone. Retrieved from TCI America. Link

  • Fisher Scientific. (n.d.). 5-Chloro-2-adamantanone Safety Data Sheet. Link

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Application

Application Notes and Protocols for the Grignard Reaction with 5-chloro-2-adamantanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a detailed guide for conducting the Grignard reaction on 5-chloro-2-adamantanone....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a detailed guide for conducting the Grignard reaction on 5-chloro-2-adamantanone. This protocol is designed to maximize the yield of the desired tertiary alcohol product while minimizing potential side reactions. The information herein is curated for professionals in research and development who require a robust and reproducible method for the synthesis of novel adamantane derivatives.

Introduction: The Synthetic Challenge and Opportunity

The adamantane scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid, lipophilic nature. Functionalization of the adamantane core, particularly at the 2-position, allows for the exploration of new chemical space and the development of novel therapeutic agents and advanced materials. 5-chloro-2-adamantanone is a key starting material, offering a handle for nucleophilic addition at the carbonyl group.

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[1][2] In the case of 5-chloro-2-adamantanone, the reaction aims to produce a 2-substituted-5-chloro-2-adamantanol, a tertiary alcohol.[3][4] However, the reaction is not without its challenges. The steric hindrance of the adamantyl cage and the presence of a bridgehead chloro substituent necessitate careful optimization of reaction conditions to ensure high chemoselectivity and yield.

Mechanistic Considerations: Navigating the Reaction Landscape

The reaction of a Grignard reagent (R-MgX) with 5-chloro-2-adamantanone is expected to proceed primarily through a nucleophilic addition to the carbonyl carbon.[5] However, two principal side reactions can occur: reduction of the ketone and reaction at the bridgehead chloro group.

Desired Pathway: Nucleophilic 1,2-Addition

The primary reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of 5-chloro-2-adamantanone. This forms a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol.[5][6]

Competing Pathways: Reduction and Enolization

Due to the steric bulk of the adamantane cage, Grignard reagents with β-hydrogens can act as reducing agents, transferring a hydride to the carbonyl carbon.[6] This results in the formation of 5-chloro-2-adamantanol, an undesired byproduct. This side reaction is particularly prevalent at higher temperatures.

Another potential, though less likely with this substrate, is enolization, where the Grignard reagent acts as a base to deprotonate the α-carbon, leading to the recovery of the starting ketone after workup.[6]

The Question of the Bridgehead Chlorine

A critical consideration is the reactivity of the tertiary bridgehead C-Cl bond at the 5-position. While generally unreactive in SN2 reactions, bridgehead halides can react with strong nucleophiles under certain conditions. The high basicity and nucleophilicity of Grignard reagents raise the possibility of a competing reaction at this site. However, direct attack is sterically hindered, and the formation of a bridgehead Grignard reagent from the starting material is unlikely under these conditions. The primary focus for optimization remains the chemoselective addition to the ketone.

Experimental Protocols

This section outlines a general yet robust protocol for the Grignard reaction with 5-chloro-2-adamantanone. It is crucial to adhere strictly to anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-chloro-2-adamantanone≥98%Commercially AvailableEnsure dryness before use.
Grignard Reagent (e.g., MeMgBr, PhMgBr in THF/Et₂O)1.0 - 3.0 M solutionCommercially AvailableTiter before use for accurate stoichiometry.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse freshly distilled from Na/benzophenone or from a solvent purification system.
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentCommercially AvailableUse freshly distilled from Na/benzophenone or from a solvent purification system.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeCommercially AvailableFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Deuterated Chloroform (CDCl₃) for NMRNMR GradeCommercially AvailableFor product characterization.
Detailed Step-by-Step Protocol

Safety Precaution: Grignard reactions are exothermic and can be vigorous. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen or argon inlet, a dropping funnel, and a thermometer.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Initiation:

    • To the reaction flask, add 5-chloro-2-adamantanone (1.0 eq).

    • Dissolve the ketone in anhydrous THF (or Et₂O) to a concentration of approximately 0.2-0.5 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Grignard Reagent Addition:

    • Charge the dropping funnel with the Grignard reagent solution (1.1 - 1.5 eq).

    • Add the Grignard reagent dropwise to the stirred solution of 5-chloro-2-adamantanone over 30-60 minutes.

    • Crucially, maintain the internal reaction temperature below 10 °C during the addition. For some Grignard reagents, a lower temperature (e.g., -20 °C to 0 °C) may be beneficial to further minimize side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching a small aliquot with saturated NH₄Cl solution.

  • Reaction Quench:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide. This is an exothermic process.

    • Continue adding the NH₄Cl solution until the bubbling ceases and a clear separation of layers is observed.

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-substituted-5-chloro-2-adamantanol.

Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Flame-dry glassware under inert atmosphere C Dissolve 5-chloro-2-adamantanone in anhydrous solvent A->C B Prepare anhydrous THF/Et₂O B->C D Cool solution to 0 °C C->D E Slowly add Grignard reagent (1.1-1.5 eq) Maintain T < 10 °C D->E F Stir at 0-10 °C for 1-2 h E->F G Monitor reaction by TLC/GC-MS F->G H Quench with sat. aq. NH₄Cl at 0 °C G->H Reaction Complete I Extract with Et₂O or EtOAc H->I J Wash with brine, dry (MgSO₄), and concentrate I->J K Purify by column chromatography J->K L 2-Substituted-5-chloro-2-adamantanol K->L

Caption: Experimental workflow for the Grignard reaction with 5-chloro-2-adamantanone.

Data Presentation and Expected Outcomes

The success of the Grignard reaction is highly dependent on the choice of the Grignard reagent and strict adherence to the reaction conditions. The following table provides expected outcomes and key parameters for common Grignard reagents.

Grignard ReagentEquivalentsTemperature (°C)Expected Major ProductPotential ByproductsNotes
Methylmagnesium Bromide (MeMgBr)1.2 - 1.50 to 55-chloro-2-methyl-2-adamantanol5-chloro-2-adamantanolLow temperature is critical to suppress reduction.
Phenylmagnesium Bromide (PhMgBr)1.2 - 1.50 to 105-chloro-2-phenyl-2-adamantanol5-chloro-2-adamantanolThe bulkier nature of the phenyl group may slightly increase the propensity for reduction.
Ethylmagnesium Bromide (EtMgBr)1.2 - 1.5-10 to 02-ethyl-5-chloro-2-adamantanol5-chloro-2-adamantanolHigher potential for reduction due to the presence of β-hydrogens. Maintain very low temperatures.

Troubleshooting and Optimization

  • Low Yield of Tertiary Alcohol:

    • Cause: Incomplete reaction or predominance of side reactions.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Titer the Grignard reagent to confirm its concentration. Lower the reaction temperature further and add the Grignard reagent more slowly. Consider using a more concentrated Grignard solution to minimize reaction volume.

  • High Yield of 5-chloro-2-adamantanol (Reduction Product):

    • Cause: Reaction temperature was too high.

    • Solution: Maintain a consistently low temperature throughout the addition and reaction time. For Grignard reagents prone to reduction (e.g., EtMgBr), consider using alternative organometallic reagents such as organolithiums, which may show different selectivity.

  • Recovery of Starting Material:

    • Cause: Inactive Grignard reagent or inefficient quenching.

    • Solution: Use freshly prepared or newly purchased Grignard reagent and confirm its activity. Ensure complete reaction by monitoring with TLC or GC-MS before quenching.

Conclusion

The Grignard reaction with 5-chloro-2-adamantanone provides a viable route to novel 2-substituted-5-chloro-2-adamantanols. The key to a successful synthesis lies in the meticulous control of reaction conditions, particularly temperature, to favor the desired nucleophilic addition over competing reduction pathways. The protocols and guidelines presented here offer a solid foundation for researchers to explore the synthesis of a diverse range of adamantane derivatives for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • askIITians. (2020, June 9). How can grignard reagent be formed at bridge head carbon atom or viny. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • YouTube. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]

  • UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. (n.d.). Retrieved from [Link]

Sources

Method

chlorination of 2-adamantanone to form 5-chloro-2-adamantanone

Application Note: Regioselective Synthesis of 5-Chloro-2-adamantanone Abstract This application note details a robust, high-fidelity protocol for the synthesis of 5-chloro-2-adamantanone (CAS 20098-17-3) from 2-adamantan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5-Chloro-2-adamantanone

Abstract

This application note details a robust, high-fidelity protocol for the synthesis of 5-chloro-2-adamantanone (CAS 20098-17-3) from 2-adamantanone . While direct chlorination of 2-adamantanone often results in inseparable mixtures of 1-chloro, 1,3-dichloro, and 5-chloro isomers due to the deactivating inductive effect of the carbonyl group, the Hydroxylation-Chlorination Strategy described herein ensures regioselective functionalization at the remote 5-position (bridgehead). This two-step sequence utilizes a thermodynamic oxidation to install a hydroxyl handle, followed by a quantitative dehydroxychlorination, providing the target scaffold in high purity (>98%) suitable for late-stage pharmaceutical diversification.

Strategic Analysis & Mechanism

The Challenge of Regioselectivity

The adamantane scaffold contains four equivalent bridgehead positions (1, 3, 5, 7). In 2-adamantanone , the symmetry is broken.

  • Positions 1 & 3 (

    
    -bridgeheads):  Located alpha to the carbonyl. These sites are inductively deactivated by the electron-withdrawing C=O group, destabilizing the transition states for both radical abstraction and electrophilic attack.
    
  • Positions 5 & 7 (

    
    -bridgeheads):  Remote from the carbonyl. These positions retain more of the native adamantane electron density.
    

Direct Chlorination Failure Mode: Attempting direct radical chlorination (e.g.,


 or NCS) typically yields a statistical mixture favoring the 1-position due to proximity, or a complex mixture of polychlorinated species. Separation of 1-chloro-2-adamantanone from 5-chloro-2-adamantanone is notoriously difficult due to similar polarity and volatility.
The Solution: The Geluk Oxidation-Substitution Route

To achieve exclusive 5-functionalization, we employ a strategy pioneered by H.W. Geluk.

  • Electrophilic/Radical Oxidation: Using fuming nitric acid in oleum/sulfuric acid. The reaction proceeds via a hydride abstraction that is highly sensitive to inductive deactivation. The

    
    -positions (1,3) are "protected" by the carbonyl, directing oxidation exclusively to the remote 
    
    
    
    -positions (5,7).
  • Nucleophilic Substitution (

    
    ):  The resulting tertiary alcohol is converted to the chloride. The rigid cage structure prevents elimination (Bredt's rule), ensuring clean substitution.
    

Experimental Protocol

Stage 1: Synthesis of 5-Hydroxy-2-adamantanone

This step installs the directing group at the 5-position.

Reagents:

  • 2-Adamantanone (15.0 g, 100 mmol)

  • Sulfuric Acid (98%, conc.): 150 mL

  • Fuming Nitric Acid (

    
    ): 12 mL
    
  • Dichloromethane (DCM): 200 mL (for extraction)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Place in an ice/water bath.

  • Acid Preparation: Charge the flask with 150 mL of conc.

    
     and 12 mL of fuming 
    
    
    
    . Stir for 10 minutes to generate the active nitronium/oxidizing species.
  • Addition: Add 2-adamantanone (15.0 g) portion-wise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

    
    ) for 48 hours. The solution will turn from yellow to orange/red.
    
  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A white/pale yellow precipitate may form.

  • Workup: Extract the aqueous slurry with DCM (

    
     mL). Combine organic layers and wash with saturated 
    
    
    
    (carefully, gas evolution) until pH is neutral. Wash with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from cyclohexane or ethyl acetate/hexane.

    • Yield: ~65-75% (10.8 - 12.5 g)

    • Appearance: White crystalline solid.[1]

    • QC Check:

      
       NMR should show a diagnostic shift for the 5-OH proton (singlet) and lack of 1-substitution asymmetry.
      
Stage 2: Dehydroxychlorination to 5-Chloro-2-adamantanone

This step converts the hydroxyl group to the chloride using Thionyl Chloride (


).

Reagents:

  • 5-Hydroxy-2-adamantanone (10.0 g, 60 mmol)

  • Thionyl Chloride (

    
    ): 30 mL (Excess, acts as solvent/reagent)
    
  • Optional: Pyridine (0.5 mL, catalytic)

  • Solvent: Anhydrous Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ) - Note: Can often be run neat in
    
    
    .

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube or 
    
    
    
    inlet.
  • Addition: Place 5-hydroxy-2-adamantanone (10.0 g) in the flask. Carefully add

    
     (30 mL) in a fume hood. (Add pyridine if reaction is sluggish, though usually not necessary for tertiary adamantyl alcohols).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2-4 hours. Evolution of 
    
    
    
    and
    
    
    gas will be observed.
  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). The polar alcohol spot (

    
    ) should disappear, replaced by the less polar chloride spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Evaporate excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Purification: Dissolve the residue in DCM (50 mL), wash with saturated

    
     (to remove acid traces), dry over 
    
    
    
    , and concentrate.
  • Final Isolation: Sublimation (

    
     @ 5 mmHg) or recrystallization from methanol/water yields the pure product.
    
    • Yield: >90% (9.9 - 10.5 g)

    • Appearance: White crystalline powder.[1]

    • Melting Point:

      
      .
      

Analytical Data Summary

Property5-Chloro-2-adamantanone5-Hydroxy-2-adamantanone (Precursor)
Molecular Formula


MW 184.66 g/mol 166.22 g/mol
Appearance White solidWhite solid
Melting Point


(dec)
Solubility DCM,

, THF
Alcohols, DMSO, Acetone

NMR (CDCl

)

2.65 (s, 2H, H-1,3), 2.1-2.4 (m, bulk)

2.58 (s, 2H, H-1,3), 1.9-2.3 (m, bulk)

NMR (CDCl

)
C=O signal @ ~216 ppm; C-Cl (quat) @ ~67 ppmC=O signal @ ~217 ppm; C-OH (quat) @ ~66 ppm

Visualizations

Figure 1: Reaction Pathway & Regioselectivity

This diagram illustrates the electronic logic dictating the regioselectivity of the oxidation step.

ReactionScheme Start 2-Adamantanone (C10H14O) Inter 5-Hydroxy-2-adamantanone (C10H14O2) Start->Inter HNO3 / H2SO4 (Geluk Oxidation) Regioselective @ C5 Byprod 1-Chloro / 1,3-Dichloro (Avoided Mixture) Start->Byprod Direct Cl2 (Low Selectivity) Product 5-Chloro-2-adamantanone (C10H13ClO) Inter->Product SOCl2, Reflux (Sn1 Substitution)

Caption: Stepwise synthesis avoiding the statistical mixture characteristic of direct chlorination.

Figure 2: Experimental Workflow

A decision tree for the laboratory execution of the protocol.

Workflow Step1 Dissolve 2-Adamantanone in H2SO4/HNO3 Monitor1 Stir 48h @ RT Monitor Color Change Step1->Monitor1 Quench Pour onto Crushed Ice Extract with DCM Monitor1->Quench Intermed Isolate 5-Hydroxy-2-adamantanone (Recrystallize) Quench->Intermed Step2 Reflux with SOCl2 (2-4 hours) Intermed->Step2 Workup2 Evaporate SOCl2 Wash with NaHCO3 Step2->Workup2 Final Pure 5-Chloro-2-adamantanone (Yield >60% overall) Workup2->Final

Caption: Operational workflow for the two-stage synthesis.

Troubleshooting & Tips

  • Temperature Control (Stage 1): Do not allow the oxidation temperature to exceed

    
     during the addition of the ketone. Higher temperatures can lead to over-oxidation (ring opening to bicyclic dicarboxylic acids).
    
  • Safety (Stage 2): Thionyl chloride releases

    
     and 
    
    
    
    gas. A gas scrubber (NaOH trap) is mandatory.
  • Purification: If the intermediate 5-hydroxy compound is colored (yellow/orange), it contains nitro-impurities. Recrystallization from water/methanol is essential before the chlorination step to ensure the final product purity.

References

  • Geluk, H. W., & Schlatmann, J. L. M. A. (1968). Hydride transfer reactions of the adamantyl cation—I: Synthesis of 5-substituted 2-adamantanones. Tetrahedron, 24(15), 5361-5368. Link

  • Geluk, H. W. (1973). Synthesis of 5-hydroxy-2-adamantanone. Organic Syntheses, Coll. Vol. 5, p.604. Link (Note: Describes related oxidation logic).

  • Stetter, H., et al. (1959). Über Verbindungen mit Urotropin-Struktur, XIV. Ein Beitrag zur Chemie der Adamantan-Derivate. Chemische Berichte, 92(7), 1629-1635. Link

  • Tabushi, I., Aoyama, Y., & Kojo, S. (1973). Regioselective remote functionalization of adamantane. Journal of the American Chemical Society, 95(4), 1169-1174. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-Adamantanone

Ticket ID: #ADAM-CL-502 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 5-chloro-2-adamantanone (CAS: 20098-17-3) is a critical transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ADAM-CL-502 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-chloro-2-adamantanone (CAS: 20098-17-3) is a critical transformation in the production of rigid scaffold intermediates, notably for DPP-4 inhibitors (e.g., Saxagliptin precursors). The standard route involves the regioselective oxidation of 2-adamantanone to 5-hydroxy-2-adamantanone, followed by nucleophilic substitution of the hydroxyl group with chloride.

Users frequently report yield losses at two specific bottlenecks:

  • Regioselectivity failure during the initial oxidation (producing 1-hydroxy or di-hydroxy byproducts).

  • Incomplete conversion during the chlorination step due to the formation of stable sulfite esters rather than the desired alkyl chloride.

This guide provides a self-validating protocol to overcome these hurdles, moving beyond standard literature to address "real-world" process variables.

Module 1: The Precursor Bottleneck (Oxidation)

Objective: Synthesis of 5-hydroxy-2-adamantanone from 2-adamantanone. Standard Yield: 65–75% (Optimized)

The regiochemistry of adamantane oxidation is dictated by the stability of the bridgehead carbocation. However, the presence of the ketone at C2 deactivates the cage. The classic Geluk method uses fuming sulfuric acid and nitric acid, but temperature control is the yield-determining factor.

Optimized Protocol
  • Reagent Prep: Prepare a mixture of 98%

    
      and Oleum (20% free 
    
    
    
    )
    . The ratio should be 10:1 (v/v). The free
    
    
    acts as a water scavenger and super-acid activator.
  • Addition: Dissolve 2-adamantanone in the acid mixture at 0°C.

  • Oxidation: Add 98% Fuming

    
      (2.5 eq) dropwise.
    
    • Critical Control Point: Maintain internal temperature below 10°C during addition. Exotherms here lead to C1/C3 mixtures (isomers).

  • Reaction: Allow to warm to 60°C for 2 hours.

    • Validation: Monitor by GC/TLC. If starting material remains >5%, do not add more acid; extend time. Adding more acid at high temp causes ring fragmentation.

  • Quench: Pour onto crushed ice (exothermic!). Extract with

    
    :Isopropanol (3:1).
    
Troubleshooting the Oxidation
SymptomDiagnosisResolution
Low Yield (<40%) Over-oxidation to diols.Reduce reaction temperature from 60°C to 50°C; quench immediately upon consumption of SM.
Isomer Mixture C1/C3 scrambling.Temperature spike during

addition. Use a cryostat set to 0°C.
Black Tar Charring/Polymerization.[1][2]Acid concentration too high or "hot spots" during addition. Improve stirring velocity (RPM > 500).

Module 2: The Chlorination (The Core Challenge)

Objective: Conversion of 5-hydroxy-2-adamantanone to 5-chloro-2-adamantanone. Standard Yield: 85–92%

The Problem: The bridgehead hydroxyl group is sterically hindered and cannot undergo


 backside attack. The reaction must proceed via an 

-like mechanism or an internal return (

). Simple reflux with thionyl chloride (

) often stalls at the chlorosulfite ester intermediate (

), which fails to collapse to the chloride (

) and

.

The Solution: Use DMF catalysis (Vilsmeier-Haack conditions) to facilitate the leaving group departure.

Optimized Protocol
  • Setup: Dry 3-neck flask,

    
     atmosphere, reflux condenser with caustic scrubber (for 
    
    
    
    /HCl).
  • Solvent: Use neat Thionyl Chloride (

    
    )  (5–8 equivalents). Using a solvent like DCM or Toluene dilutes the reagent and lowers the boiling point, preventing the energy barrier crossing required for the bridgehead substitution.
    
  • Catalyst: Add Dimethylformamide (DMF) (0.1 equivalents).

    • Mechanism:[2][3][][5][6][7][8] DMF reacts with

      
       to form the Vilsmeier reagent (
      
      
      
      ), which activates the alcohol more aggressively than
      
      
      alone.
  • Reaction:

    • Add 5-hydroxy-2-adamantanone solid to the stirring

      
      /DMF mixture at room temperature.
      
    • Heat slowly to Reflux (75–79°C) .

    • Time: 2–4 hours.[2]

  • Workup (Critical for Yield):

    • Evaporate excess

      
       under reduced pressure before adding water. (Quenching large amounts of 
      
      
      
      creates violent heat that degrades the ketone).
    • Dissolve residue in DCM.

    • Wash with saturated

      
       (removes acidic residues).
      

Visualizing the Workflow

Figure 1: Synthesis & Troubleshooting Pathway

The following diagram outlines the critical decision nodes where yield is typically lost.

G Start Start: 2-Adamantanone Oxidation Step 1: Oxidation (HNO3 / Oleum) Start->Oxidation Check1 QC: Isomer Purity? Oxidation->Check1 Intermed Intermediate: 5-Hydroxy-2-adamantanone Check1->Intermed Pass Err_Iso Issue: C1/C3 Isomers Fix: Control Temp <10°C Check1->Err_Iso Fail Chlorination Step 2: Chlorination (SOCl2 + DMF Cat.) Intermed->Chlorination Check2 QC: Conversion >95%? Chlorination->Check2 Product Target: 5-Chloro-2-adamantanone Check2->Product Pass Err_Sulfite Issue: Sulfite Ester Stalling Fix: Add DMF / Increase Temp Check2->Err_Sulfite Fail Err_Iso->Oxidation Restart Err_Sulfite->Chlorination Add Catalyst

Caption: Critical Control Points (CCP) in the conversion of 2-adamantanone to 5-chloro-2-adamantanone.

Frequently Asked Questions (FAQ)

Q1: Can I use Phosphorous Pentachloride (


) instead of Thionyl Chloride? 
A:  Yes, 

in dry chloroform is the historical alternative (Geluk, 1972).
  • Pros: Often gives higher conversion rates without catalysts.

  • Cons: Workup is significantly messier (phosphorous byproducts), and

    
     can attack the ketone carbonyl group to form a gem-dichloride (2,2,5-trichloroadamantane). If you use 
    
    
    
    , you must strictly control stoichiometry (1.05 eq) and temperature (0°C).

Q2: My product has a strong sulfur smell and is an oil, not a solid. What happened? A: You likely isolated the chlorosulfite ester . This happens when the


 reaction is stopped too early or run at too low a temperature.
  • Fix: Dissolve the oil in neat

    
    , add 2-3 drops of DMF, and reflux for another 2 hours. It should convert to the solid chloride.
    

Q3: I see a peak at M+184 and M+186 in MS, but the NMR is messy. A: 5-chloro-2-adamantanone has a molecular weight of ~184.6. The chlorine isotope pattern (3:1 ratio of 35Cl:37Cl) confirms the halogen presence. If NMR is messy, check for the bridgehead proton at C1/C3. In the 5-chloro derivative, the symmetry of the cage is broken compared to the starting material.

Q4: Is this the same as the Saxagliptin intermediate? A: Not exactly. Saxagliptin synthesis typically utilizes 3-hydroxy-1-adamantanecarboxylic acid or methanoproline derivatives. However, the chemistry of bridgehead functionalization (hydroxyl


 halide/amine) is identical. The protocols here for handling the adamantane cage stability apply directly to Saxagliptin precursors.

References

  • Geluk, H. W., & Schlatmann, J. L. M. A. (1968). Synthesis and reactions of some 5-substituted 2-adamantanones. Tetrahedron, 24(15), 5361-5368.

    • Core Reference: Establishes the foundational oxidation and halogen
  • Stetter, H., et al. (1970). Über Verbindungen mit Urotropin-Struktur, XLIV. Über die Bromierung von Adamantan-on-(2). Chemische Berichte.
  • Organic Syntheses, Coll. Vol. 5, p. 16 (1973). Adamantanone.[7]

    • Technique: Standardizes the handling of adamantane derivatives and oxid
  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789.

    • Application: Demonstrates the pharmaceutical relevance of 3/5-substituted adamantane scaffolds (Saxagliptin).[1]

Sources

Optimization

Technical Support Center: 5-Chloro-2-adamantanone in DMSO

Topic: Troubleshooting Solubility & Stability Product: 5-Chloro-2-adamantanone (CAS: 20098-17-3) Solvent Focus: Dimethyl Sulfoxide (DMSO)[1][2][3][4][5] Executive Summary 5-Chloro-2-adamantanone is a functionalized adama...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability

Product: 5-Chloro-2-adamantanone (CAS: 20098-17-3) Solvent Focus: Dimethyl Sulfoxide (DMSO)[1][2][3][4][5]

Executive Summary

5-Chloro-2-adamantanone is a functionalized adamantane derivative widely used as an intermediate in the synthesis of antiviral and antidiabetic agents (e.g., Vildagliptin analogs).[1][2] While the adamantane cage provides structural rigidity and lipophilicity, the ketone and chlorine substituents create a specific solubility profile that challenges standard laboratory protocols.[1][2]

The primary technical hurdles involve high crystal lattice energy (resisting initial dissolution) and hydrophobic precipitation (crashing out upon aqueous dilution).[1][2] This guide provides mechanistic insights and validated protocols to overcome these issues.

Part 1: Physical Properties & Solubility Profile

Before troubleshooting, verify your compound matches these physicochemical parameters. The high melting point indicates a stable crystal lattice that requires energy (heat/sonication) to break during initial solvation.[1][2]

PropertyValueImplication for Solubility
CAS Number 20098-17-3Verification ID
Molecular Weight 184.66 g/mol Small molecule, but bulky
Melting Point 196°C – 202°CHigh. Requires significant energy to dissolve.[1][2]
LogP (Predicted) ~1.8 - 2.5Lipophilic. Poor water solubility.[1][2]
H-Bond Donors 0No internal H-bonding to aid aqueous solubility.[1][2]
H-Bond Acceptors 1 (Ketone)Weak interaction with polar solvents.[1][2]

Source: [1]; [2].[1][2]

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Initial Dissolution (Getting it into Solution)

Q1: I added DMSO to the solid, but particles remain visible. Is the compound impure? Diagnosis: Likely not.[1][2] The issue is the Lattice Energy Barrier .[1][2] Mechanism: The adamantane cage structures pack efficiently in the solid state (hence the ~200°C melting point).[1][2] DMSO is a good solvent, but at room temperature (20-25°C), the kinetic energy may be insufficient to break the crystal lattice rapidly.[1][2] Protocol:

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at 40°C for 10–15 minutes.

    • Note: Sonicating at room temperature is often insufficient for adamantanes.[1][2]

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved micro-crystals which will act as nucleation sites for precipitation later.[1][2]

Q2: What is the maximum concentration I can achieve in DMSO? Recommendation: While specific saturation limits vary by batch, we recommend a Master Stock concentration of 10 mM to 50 mM .

  • Risk:[1][2][6] Attempting >100 mM increases the risk of "crashing out" if the DMSO absorbs atmospheric moisture (see Module C).[1][2]

Module B: Aqueous Dilution (The "Crash Out" Effect)[1][2]

Q3: My stock is clear, but when I add it to cell culture media (or buffer), it turns cloudy immediately. Why? Diagnosis: This is the Solvent Shift Effect .[1][2] Mechanism: DMSO is highly miscible with water.[1][2][7] When you add the DMSO stock to an aqueous buffer, the water molecules rapidly strip the DMSO solvation shell away from the 5-chloro-2-adamantanone.[1][2] Because the compound is lipophilic (LogP ~2) and rigid, the water molecules cannot form an ordered cage around it (hydrophobic effect), causing the adamantane molecules to aggregate and precipitate.[1][2]

Visualizing the Mechanism:

SolventShift cluster_0 Step 1: In DMSO Stock cluster_1 Step 2: Aqueous Dilution Compound 5-Cl-Adamantanone DMSO DMSO Shell Compound->DMSO Solvated & Stable Precip Hydrophobic Aggregation Compound->Precip Exposed to Water Water Water/Buffer DMSO->Water Rapid Mixing Strip DMSO binds Water (High Affinity) DMSO->Strip Shell Removal Strip->Precip Solubility Drop

Figure 1: Mechanism of precipitation upon dilution.[1][2] The high affinity of DMSO for water exposes the hydrophobic adamantane core, leading to rapid aggregation.[2]

Corrective Protocol:

  • Pre-warm the aqueous media to 37°C before adding the compound. Cold media accelerates precipitation.[1][2]

  • Step-wise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if using high concentrations. Perform an intermediate dilution (e.g., 1:10) to assess stability.[1][2]

  • Dynamic Mixing: Vortex the media while adding the DMSO stock dropwise. Do not add the drop and let it sit on the surface.

Module C: Stability & Storage (The "Silent Killer")

Q4: Can I store my DMSO stock in the fridge (-20°C or 4°C)? Critical Warning: DMSO freezes at 18.5°C .[1][2]

  • The Issue: When DMSO freezes, it crystallizes.[1][2] The dissolved 5-chloro-2-adamantanone is excluded from the DMSO crystal lattice and is concentrated into liquid pockets (cryoconcentration).[1][2] This often forces the compound to precipitate inside the frozen stock.[1][2]

  • The Result: When you thaw it, the DMSO melts, but the compound remains as a solid precipitate at the bottom.[2]

  • Protocol:

    • Store stocks at room temperature (20-25°C) if used within 2 weeks.

    • For long-term storage (-20°C), you MUST re-solubilize upon thawing.[1][2]

    • Thaw Protocol: Thaw completely -> Vortex -> Sonicate at 37°C for 5 mins -> Inspect. Never use a thawed stock without re-homogenizing.[1][2]

Q5: My DMSO stock was clear yesterday, but today it looks hazy. I left the cap loose. Diagnosis: Hygroscopic Water Uptake . Mechanism: DMSO is extremely hygroscopic.[1][2][5] It can absorb up to 10% of its weight in water from humid air within 24 hours.[1][2] As water content rises, the solubility of the lipophilic adamantane decreases exponentially.[1][2] Prevention:

  • Use anhydrous DMSO (packed under argon/nitrogen) for making stocks.[1][2]

  • Use single-use aliquots to minimize air exposure.[1][2]

  • Seal vials with Parafilm if storing for more than a few hours.[1][2]

Part 3: Validated Workflow Diagram

Follow this decision tree to ensure consistent experimental results.

Workflow Start Start: Solid 5-Cl-Adamantanone Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Mix Vortex 60s + Sonicate 40°C (10m) Solvent->Mix Check Visual Inspection: Crystal Clear? Mix->Check Yes Proceed to Dilution Check->Yes Yes No Turbid/Particles Check->No No Dilution Aqueous Dilution Step Yes->Dilution Action1 Sonicate longer (up to 30m) or lower concentration No->Action1 Action1->Mix PreWarm Pre-warm Media to 37°C Dilution->PreWarm Add Add DMSO dropwise while vortexing PreWarm->Add

Figure 2: Step-by-step solubilization and dilution workflow to prevent precipitation.

References

  • National Center for Biotechnology Information.[1][2] (2025).[1][2][5] PubChem Compound Summary for CID 334400, 5-Chloroadamantan-2-one. Retrieved from [Link]

  • Chemistry Stack Exchange.[1][2] (2014).[1][2][6] Hygroscopic behaviour of DMSO - how bad is it? Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Adamantanone Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for adamantanone functionalization. Adamantanone is a rigid, bulky, and highly lipophilic scaffold crucial in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for adamantanone functionalization. Adamantanone is a rigid, bulky, and highly lipophilic scaffold crucial in medicinal chemistry and materials science.[1] Its unique structure, however, presents distinct challenges in achieving high conversion rates during chemical modifications. This guide provides in-depth, field-proven insights into common issues encountered during the functionalization of the adamantanone core, structured in a practical question-and-answer format to help you troubleshoot and optimize your experiments.

Part 1: General Troubleshooting Principles

Before diving into reaction-specific issues, it's essential to address foundational parameters that affect all functionalization attempts. Low conversion rates often stem from overlooking these fundamentals.

FAQ 1: How critical is the purity of my starting materials and solvents?

Answer: Absolutely critical. The quality of your starting materials is a primary determinant of reaction success.

  • Adamantanone Purity: Commercially available adamantanone can contain residual adamantane or other oxidation byproducts. These impurities can lead to unforeseen side reactions and complicate purification, ultimately reducing the yield of your desired product.[2] We strongly recommend verifying the purity of your starting material by NMR or GC-MS before use.

  • Reagent Quality: Reagents like Grignard solutions, reducing agents (e.g., NaBH₄), and amines degrade over time. An old or improperly stored bottle of a reducing agent may have lost significant activity. It is good practice to test the activity of a questionable reagent on a simple, reliable substrate before committing it to your main reaction.[3]

  • Solvent Anhydrousness: Many reactions, especially those involving organometallics like Grignard reagents or strong reducing agents like LiAlH₄, are extremely sensitive to moisture.[4] Using freshly dried, anhydrous solvents is non-negotiable. We recommend using solvents from a solvent purification system or drying them over appropriate agents (e.g., molecular sieves) immediately before use.[5]

FAQ 2: My reaction is sluggish or produces tar-like byproducts. How do I choose the optimal reaction temperature?

Answer: Temperature control is a delicate balance between reaction rate and stability.

  • Insufficient Temperature: Many reactions involving the sterically hindered adamantanone core require thermal energy to overcome the activation barrier. If a reaction is proceeding too slowly, a modest increase in temperature may be necessary. For instance, some fragmentations of adamantane derivatives are significantly slower below 70°C.[6]

  • Excessive Temperature: Conversely, too much heat can be detrimental. It can lead to the decomposition of thermally unstable reagents or products, resulting in the formation of tars and a decrease in yield.[6] For many standard transformations, operating at or slightly above room temperature (e.g., 50-80°C) provides a good balance between reaction rate and product stability.[2]

  • Monitoring is Key: The best approach is to monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to stop the reaction once the starting material is consumed, preventing prolonged heating that could degrade the product.[7]

Part 2: Troubleshooting Specific Reactions
2.1 Reductive Amination

Reductive amination is a cornerstone method for introducing amine functionalities. However, it involves a sensitive equilibrium and competing reduction pathways that can lead to low yields.

Answer: The most common culprit is incomplete formation of the critical iminium ion intermediate. The reaction proceeds in two main stages: 1) formation of a hemiaminal, followed by dehydration to an iminium ion, and 2) reduction of the iminium ion.

Causality & Solution: The dehydration step to form the iminium ion is a reversible equilibrium. If water is not effectively removed from the reaction mixture, the equilibrium will lie towards the starting materials.

Troubleshooting Steps:

  • Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into your reaction setup to sequester the water produced during imine formation.[8]

  • Optimize pH: The reaction requires a mildly acidic environment (typically pH 4-5) to catalyze dehydration.[8] However, strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic. You can add a catalytic amount of a weak acid like acetic acid.

  • Azeotropic Removal: For reactions run at higher temperatures, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water by azeotropic distillation.

Answer: This indicates your reducing agent is too reactive and not sufficiently selective for the iminium ion over the ketone. While sodium borohydride (NaBH₄) is a common reducing agent, it can readily reduce aldehydes and ketones, especially if the iminium ion concentration is low.[8][9]

Solution: Switch to a more selective, hindered reducing agent. These reagents are sterically or electronically tuned to preferentially reduce the protonated iminium ion over the less reactive ketone carbonyl.

Reducing AgentSelectivity for Iminium IonTypical Conditions
Sodium Borohydride (NaBH₄)ModerateMethanol or Ethanol, 0°C to RT
Sodium Cyanoborohydride (NaBH₃CN) High Methanol, pH 4-5
Sodium Triacetoxyborohydride (STAB) Very High Dichloromethane (DCM) or Dichloroethane (DCE)

Table 1: Comparison of common reducing agents for reductive amination.

Recommendation: Sodium triacetoxyborohydride (STAB) is often the superior choice as it is less toxic than NaBH₃CN and highly effective in chlorinated solvents.[3]

Reductive_Amination_Troubleshooting Start Adamantanone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ Side_Product 2-Adamantanol (Side Product) Start->Side_Product + [H⁻] (e.g., NaBH₄) Failure2 FAILURE POINT: Ketone Reduction (Non-selective Reductant) Start->Failure2 Imine Iminium Ion Hemiaminal->Imine - H₂O Failure1 FAILURE POINT: Incomplete Dehydration (Low pH, Water Present) Hemiaminal->Failure1 Imine->Hemiaminal + H₂O Product Desired Amine Product Imine->Product + [H⁻] (Selective Reductant)

Caption: Troubleshooting workflow for reductive amination of adamantanone.
2.2 Grignard Reactions

The addition of Grignard reagents to adamantanone is a powerful method for C-C bond formation, yielding tertiary alcohols.[4] However, the basicity and steric bulk of the reagents can lead to competing side reactions.

Answer: This issue typically points to two main problems: an inactive Grignard reagent or a competing acid-base reaction.

Causality & Solution:

  • Reagent Inactivity: Grignard reagents are highly sensitive to air and moisture. Exposure will quench the reagent, rendering it useless. Always use freshly prepared or recently titrated Grignard reagents and ensure your glassware is rigorously flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Enolization: The Grignard reagent is a strong base. If the ketone has acidic α-protons, the Grignard can act as a base to deprotonate the ketone, forming an enolate.[10] This is particularly problematic with sterically hindered ketones like adamantanone, where nucleophilic attack at the carbonyl carbon is slow. Upon aqueous workup, the enolate is simply protonated back to the starting ketone.

Troubleshooting Steps:

  • Use a More Reactive Organometallic: Consider using an organolithium reagent, which is generally more nucleophilic and less basic than the corresponding Grignard reagent, potentially favoring addition over enolization.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., -78°C) can sometimes suppress the enolization pathway, which often has a higher activation energy than the desired nucleophilic addition.

Grignard_Reaction_Troubleshooting Start Adamantanone + R-MgX Desired_Path Nucleophilic Addition Start->Desired_Path Side_Path Acid-Base Reaction (Enolization) Start->Side_Path Adduct Magnesium Alkoxide Adduct Desired_Path->Adduct Enolate Magnesium Enolate Side_Path->Enolate Product Tertiary Alcohol (Desired Product) Adduct->Product H₃O⁺ Workup Recovered_SM Adamantanone (Recovered Starting Material) Enolate->Recovered_SM H₃O⁺ Workup

Caption: Competing pathways in the Grignard reaction with adamantanone.
Part 3: Experimental Protocols
Optimized Protocol for Reductive Amination of Adamantanone using STAB

This protocol is designed to maximize the conversion of adamantanone to a secondary amine by favoring iminium ion formation and using a highly selective reducing agent.

Materials:

  • 2-Adamantanone (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add 2-adamantanone and anhydrous DCM.

  • Imine Formation: Add the primary amine followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. Self-Validation: You can monitor the disappearance of the adamantanone starting material by TLC at this stage.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add STAB in small portions over 15-20 minutes. Causality: Adding the reducing agent slowly and at a low temperature helps to control any exotherm and minimizes side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of the intermediate).

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.

References
  • Blog. (2025, August 12). How to optimize the synthesis conditions of 2-adamantanone? Retrieved from [Link]

  • Blog. (2025, September 22). What reactions can 2-adamantanone undergo? Retrieved from [Link]

  • Van den Begin, J., et al. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. Polymers, 13(3), 435. Retrieved from [Link]

  • TutorChase. (n.d.). What factors can affect the yield of a reaction? Retrieved from [Link]

  • Black, R. M., & Gill, G. B. (1970). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Organic Syntheses, 50, 8. Retrieved from [Link]

  • Geluk, H. W., & Keizer, V. G. (1973). Adamantanone. Organic Syntheses, 53, 8. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Shishmakova, E. M., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5899. Retrieved from [Link]

  • Pitts, C. R., et al. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Chemical Society Reviews, 49(13), 4349-4367. Retrieved from [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adamantanone. PubChem Compound Database. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Greidanus, J. W. (2025, August 6). Reactions of adamantanethione with Grignard reagents: There is no evidence of addition to the CS carbon. ResearchGate. Retrieved from [Link]

  • Fokin, A. A., & Schreiner, P. R. (2025, August 7). Oxidative functionalization of adamantanes (review). ResearchGate. Retrieved from [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5355-5360. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Wilson, D. J., et al. (2023). Tuning the Energy Levels of Adamantane by Boron Substitution. Molecules, 28(14), 5345. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 5-Chloroadamantan-2-one: Focusing on the Ketone Carbonyl Signature in FTIR

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Adamantane Derivatives and the Role of Spectroscopy Adamantane and its derivatives are rigid, bulky hydrocarbon cages that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adamantane Derivatives and the Role of Spectroscopy

Adamantane and its derivatives are rigid, bulky hydrocarbon cages that have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. 5-Chloroadamantan-2-one, a functionalized adamantane, serves as a versatile building block in the synthesis of various bioactive compounds. Accurate and efficient characterization of such molecules is paramount for quality control, reaction monitoring, and structure elucidation.

Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds, making it an excellent tool for identifying functional groups. The carbonyl (C=O) group of a ketone, in particular, exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, making it a highly diagnostic peak.[2]

Part 1: FTIR Analysis of the Ketone Group in 5-Chloroadamantan-2-one

The position of the carbonyl stretching vibration in an IR spectrum is sensitive to its molecular environment, including electronic and steric effects. For saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm⁻¹.[3] However, the presence of substituents on the adamantane cage can influence the electronic environment of the carbonyl group and thus shift the frequency of its stretching vibration.

The Inductive Effect of the Chlorine Substituent

In 5-chloroadamantan-2-one, the chlorine atom is positioned at a bridgehead carbon. Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the rigid sigma-bond framework of the adamantane cage, pulling electron density away from the carbonyl carbon. This withdrawal of electron density strengthens the carbon-oxygen double bond, leading to an increase in the force constant of the C=O bond. A higher force constant requires more energy to vibrate, resulting in a shift of the carbonyl stretching peak to a higher wavenumber (frequency).

Experimental Data Comparison

While a publicly available, peer-reviewed FTIR spectrum for 5-chloroadamantan-2-one is not readily found, we can predict its characteristic ketone peak based on established principles and comparison with the parent compound, 2-adamantanone. The carbonyl stretch in 2-adamantanone is typically observed around 1720-1725 cm⁻¹. The slight increase from the general 1715 cm⁻¹ for acyclic ketones is due to the rigid, strained ring system of the adamantane cage.

The addition of the electron-withdrawing chlorine atom at the 5-position is expected to shift this peak to a higher frequency. A reasonable estimation, based on similar halogenated ketones, would place the C=O stretching vibration for 5-chloroadamantan-2-one in the range of 1730-1745 cm⁻¹ .

CompoundStructureExpected C=O Stretch (cm⁻¹)Rationale
2-Adamantanone~1720-1725Strain of the bicyclic system.
5-Chloroadamantan-2-one~1730-1745 (Estimated) Inductive electron-withdrawing effect of the chlorine atom strengthens the C=O bond.

This predicted shift is a key diagnostic feature for confirming the presence of the chloro-substituent in the adamantane framework when analyzing an unknown sample.

Experimental Protocol: FTIR Spectroscopy of Adamantane Derivatives

A standard procedure for obtaining an FTIR spectrum of a solid sample like 5-chloroadamantan-2-one is as follows:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands, paying close attention to the region between 1700-1800 cm⁻¹ for the ketone carbonyl stretch.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis KBr KBr Pellet Background Collect Background KBr->Background ATR ATR ATR->Background Sample Collect Sample Spectrum Background->Sample Subtract Background Subtraction Sample->Subtract Identify Identify Peaks Subtract->Identify end End Identify->end start Start start->KBr start->ATR

Caption: Experimental workflow for FTIR analysis.

Part 2: A Comparative Analysis with Other Spectroscopic Techniques

While FTIR is an excellent tool for identifying the carbonyl group, a comprehensive characterization of 5-chloroadamantan-2-one benefits from the application of other spectroscopic methods.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, and the chemical shift of the signal is indicative of its electronic environment.

  • Key Feature: The carbonyl carbon of a ketone is highly deshielded and appears at a very downfield chemical shift, typically in the range of 205-220 ppm.[4] This makes the ketone carbon signal easily identifiable.

  • Comparison with FTIR: While FTIR confirms the presence of a C=O bond, ¹³C NMR confirms the presence of the carbonyl carbon and provides information about the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon in 5-chloroadamantan-2-one would also be subtly influenced by the chlorine substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

  • Key Feature: A study on the mass spectrometric behavior of 5-substituted adamantan-2-ones has been conducted, providing valuable insights into their fragmentation under different ionization conditions.[5] The molecular ion peak (M⁺) for 5-chloroadamantan-2-one would confirm its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing definitive evidence for the presence of a single chlorine atom.

  • Comparison with FTIR: Mass spectrometry provides complementary information to FTIR. While FTIR identifies the functional groups present, MS determines the overall molecular formula and can reveal aspects of the molecular structure through fragmentation analysis.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to FTIR. It relies on the inelastic scattering of monochromatic light.

  • Key Feature: The carbonyl stretch is also Raman active. While often weaker than in the IR spectrum for highly polar bonds, it can still be a useful diagnostic peak. Raman spectroscopy can be particularly advantageous for analyzing samples in aqueous solutions, where water's strong IR absorption can be problematic. Studies on adamantane derivatives have utilized Raman spectroscopy to investigate their structural properties.[3][6]

  • Comparison with FTIR: For the identification of the polar carbonyl group, FTIR is generally more sensitive. However, Raman spectroscopy can provide valuable information about the non-polar bonds in the adamantane framework and can be a better choice for certain sample matrices.

Summary of a Multitechnique Approach
TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence and electronic environment of the C=O group.Fast, non-destructive, highly sensitive to polar functional groups.Provides limited information on the overall molecular structure.
¹³C NMR Spectroscopy Confirms the presence of the carbonyl carbon and provides information on the entire carbon skeleton.Provides detailed structural information.Lower sensitivity than ¹H NMR, requires larger sample amounts, and longer acquisition times.
Mass Spectrometry Molecular weight, elemental composition, and structural information from fragmentation.High sensitivity, provides definitive molecular formula.Destructive technique, fragmentation can be complex to interpret.
Raman Spectroscopy Vibrational modes, complementary to FTIR.Can be used with aqueous samples, good for non-polar bonds.Carbonyl stretch is often weaker than in FTIR, fluorescence can interfere.

Conclusion

The characterization of 5-chloroadamantan-2-one is effectively achieved through a combination of spectroscopic techniques. FTIR spectroscopy serves as a rapid and reliable method for the initial identification of the key ketone functional group, with the carbonyl stretching frequency providing a sensitive probe of the electronic effects of substituents on the adamantane cage. The predicted shift of the C=O peak to a higher wavenumber in 5-chloroadamantan-2-one compared to the parent adamantanone is a direct consequence of the electron-withdrawing nature of the chlorine atom. For unambiguous structure elucidation and comprehensive analysis, it is highly recommended to complement FTIR data with insights from ¹³C NMR, mass spectrometry, and Raman spectroscopy. This multi-technique approach ensures the highest level of scientific integrity and provides a self-validating system for the characterization of this important synthetic intermediate.

References

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  • University of Bristol, School of Chemistry. (n.d.). Interactive Raman spectra of adamantane, diamantane and diamond, and their relevance to diamond film deposition. Retrieved February 8, 2024, from [Link]

  • NIST. (n.d.). 2-Adamantanone. In NIST WebBook. Retrieved February 8, 2024, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved February 8, 2024, from [Link]

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